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For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the efficient conversion of alcohols to other

functional groups is a cornerstone of molecular design and drug development. This often

necessitates the transformation of the hydroxyl group, a notoriously poor leaving group, into a

more reactive species. Sulfonate esters, particularly tosylates, mesylates, and brosylates, have

emerged as indispensable tools for this purpose. Their high reactivity and the stability of the

resulting sulfonate anions make them excellent leaving groups in nucleophilic substitution and

elimination reactions.

This guide provides an objective comparison of the reactivity of tosylates, mesylates, and

brosylates, supported by experimental data, to aid researchers in selecting the optimal leaving

group for their specific synthetic challenges.

Relative Reactivity: A Quantitative Comparison
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its

departure. For sulfonate esters, the negative charge on the oxygen atom is effectively

delocalized through resonance across the sulfonyl group, rendering the resulting anion highly

stable and, consequently, a good leaving group.[1][2] The electronic properties of the

substituent on the sulfur atom can further modulate this stability and, therefore, the reactivity of

the sulfonate ester.
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The relative leaving group abilities of mesylate, tosylate, and brosylate in SN2 reactions have

been determined experimentally. The data clearly indicates that the nature of the aryl or alkyl

group attached to the sulfonyl center influences the reaction rate.

Leaving Group
Common
Abbreviation

Structure
Relative Rate (krel)
[3]

Mesylate OMs CH₃SO₃⁻ 1.00

Tosylate OTs p-CH₃C₆H₄SO₃⁻ 0.70

Brosylate OBs p-BrC₆H₄SO₃⁻ 2.62

Note: The relative rates are normalized to the rate of the mesylate leaving group.

These data reveal that the brosylate group is the most reactive of the three, being over twice as

reactive as the mesylate and more than three times as reactive as the tosylate. The electron-

withdrawing bromine atom in the para position of the benzene ring in brosylate enhances the

stability of the departing anion through an inductive effect, thereby increasing its leaving group

ability. Conversely, the electron-donating methyl group in the tosylate slightly decreases its

reactivity compared to the mesylate.

Experimental Protocols: Determining Leaving Group
Ability
The quantitative comparison of leaving group reactivity is typically achieved through kinetic

studies of solvolysis or nucleophilic substitution reactions. A general experimental protocol for

determining the rate of solvolysis by monitoring the production of acid is outlined below.

General Experimental Protocol for Determining
Solvolysis Rates
This method involves measuring the rate of acid formation as the sulfonate ester undergoes

solvolysis in a suitable solvent system (e.g., aqueous ethanol).

Materials:
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Alkyl sulfonate (e.g., ethyl tosylate, ethyl mesylate, or ethyl brosylate)

Solvent (e.g., a specific concentration of aqueous ethanol)

Standardized solution of a strong base (e.g., 0.01 M Sodium Hydroxide)

Acid-base indicator (e.g., bromothymol blue)

Constant temperature bath

Burette, pipettes, and standard laboratory glassware

Procedure:

A solution of the alkyl sulfonate of a known concentration is prepared in the chosen solvent.

The reaction vessel containing the solution is placed in a constant temperature bath to

ensure a stable reaction temperature.

At timed intervals, aliquots of the reaction mixture are withdrawn.

The reaction in the aliquot is immediately quenched, for example, by adding it to a chilled

solvent.

The amount of sulfonic acid produced in the aliquot is determined by titration with the

standardized sodium hydroxide solution using a suitable indicator.[4]

The concentration of the unreacted alkyl sulfonate at each time point is calculated from the

amount of acid produced.

The natural logarithm of the concentration of the alkyl sulfonate is plotted against time. For a

first-order reaction, this plot will yield a straight line with a slope equal to the negative of the

rate constant (-k).[4]

The relative rates of solvolysis for the different sulfonate esters can then be determined by

comparing their respective rate constants under identical reaction conditions.

Logical Relationship of Leaving Group Ability
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The relationship between the structure of the sulfonate ester and its reactivity as a leaving

group can be visualized as a direct consequence of the electronic effects of the substituent on

the sulfur atom.

Relative Reactivity
Electronic Effect of Substituent

Brosylate (OBs)
(p-BrC₆H₄SO₃⁻)

Relative Rate: 2.62

Mesylate (OMs)
(CH₃SO₃⁻)

Relative Rate: 1.00

Tosylate (OTs)
(p-CH₃C₆H₄SO₃⁻)
Relative Rate: 0.70

Electron-Withdrawing Group
(e.g., -Br)

Increases stability of anion,
 a better leaving group

Alkyl Group
(e.g., -CH₃)

Baseline

Electron-Donating Group
(e.g., -CH₃ on aryl ring)

Slightly decreases stability of anion,
 a slightly poorer leaving group

Click to download full resolution via product page

Caption: Relationship between electronic effects and leaving group ability.

Experimental Workflow for Kinetic Analysis
The determination of reaction rates for solvolysis reactions follows a systematic workflow to

ensure accurate and reproducible data.
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1. Prepare Alkyl Sulfonate Solution
(Known Concentration)

2. Equilibrate at Constant Temperature

3. Withdraw Aliquots at Timed Intervals

4. Quench Reaction in Aliquot

5. Titrate Produced Acid with Standard Base

6. Calculate Remaining [Alkyl Sulfonate]

7. Plot ln[Alkyl Sulfonate] vs. Time

8. Determine Rate Constant (k = -slope)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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